3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-17(13-8-6-5-7-9-13)21-20(27-12)22-19(23)14-10-15(24-2)18(26-4)16(11-14)25-3/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECQOSDCKAWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and an α-haloketone.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a trimethoxybenzoyl chloride reacts with the thiazole derivative.
Final Coupling: The final step involves coupling the intermediate with an amine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s trimethoxyphenyl group is known for its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Biological Studies: It can be used to study the inhibition of specific enzymes or receptors, such as tubulin or heat shock proteins.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as tubulin, heat shock proteins, and other enzymes. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the inhibition of their activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Chloro substituents (as in ) increase polarity, which may reduce bioavailability but enhance target binding specificity.
Biological Activity
3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trimethoxyphenyl group and a thiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and recent research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 372.45 g/mol |
The synthesis typically involves:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
- Attachment of the Trimethoxyphenyl Group : Via nucleophilic aromatic substitution.
- Amide Bond Formation : Finalizing the structure through standard amide coupling reactions .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro assays demonstrated that it inhibits cell proliferation in A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC values lower than those of standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects includes:
- Tubulin Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Heat Shock Protein Inhibition : The compound inhibits Hsp90, leading to the destabilization of client proteins and subsequent apoptosis in cancer cells.
- Interaction with Other Targets : Preliminary studies suggest interactions with thioredoxin reductase and histone demethylases .
Anticonvulsant Activity
Some derivatives of thiazole compounds have shown promising anticonvulsant properties. While specific data on this compound's anticonvulsant activity is limited, related thiazole derivatives have demonstrated effectiveness in models of epilepsy .
Anti-inflammatory and Antimicrobial Properties
The compound is also being investigated for its anti-inflammatory and antimicrobial activities. Initial studies suggest it may inhibit pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:
- Anticancer Studies : A study reported that thiazole derivatives with similar structures exhibited significant anticancer activity in vitro with IC values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines .
- Structural Activity Relationship (SAR) : Research has indicated that modifications in the phenyl moiety significantly affect biological activity. For example, the presence of electron-donating groups enhances cytotoxicity .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide?
Answer: The synthesis typically involves:
- Step 1: Formation of the thiazole ring via condensation of 2-aminothiazole precursors with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Introduction of the 3,4,5-trimethoxybenzamide moiety via nucleophilic acyl substitution.
Critical Conditions: - Temperature control (reflux at 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Solvent choice (e.g., DCM or acetonitrile) impacts yield and purity .
Characterization: - NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and melting point analysis .
Q. How do the structural features of this compound influence its physicochemical properties and reactivity?
Answer:
- Thiazole Core: Enhances π-π stacking with biological targets (e.g., enzymes) and contributes to metabolic stability .
- 3,4,5-Trimethoxybenzamide: Increases lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility .
- Methyl and Phenyl Substituents: Steric effects modulate binding affinity; electron-donating groups enhance nucleophilic reactivity .
Advanced Research Questions
Q. What methodologies are recommended to investigate the compound’s mechanism of action in anticancer studies?
Answer:
- In Vitro Assays: Measure IC₅₀ values against cancer cell lines (e.g., A431 skin cancer cells; reported IC₅₀ ≈10 µM ).
- Target Identification: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to assess binding to tubulin or kinases .
- Molecular Docking: Employ AutoDock Vina to predict interactions with β-tubulin or DNA topoisomerase II .
Q. How should researchers address contradictory data in reported biological activities (e.g., varying IC₅₀ values)?
Answer:
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Modifications:
- Replace 5-methyl on thiazole with ethyl or halogen to enhance target affinity .
- Reduce methoxy groups on benzamide to improve solubility (e.g., 3,4-dimethoxy derivatives) .
- Assay Design: Test derivatives against Gram-positive bacteria (MIC ≤5 µg/mL) and cancer cells (IC₅₀ ≤10 µM) .
Q. What analytical challenges arise in crystallographic characterization, and how are they resolved?
Answer:
Q. How does this compound compare to structurally similar analogs in preclinical models?
Answer:
| Compound | Target Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| This compound | A431 skin cancer cells | 10 µM | |
| 4-Benzoyl analog | MCF-7 breast cancer | 15 µM | |
| Naphthothiazole analog | S. aureus (MIC) | 2 µg/mL |
Methodological Recommendations
- Synthesis: Prioritize microwave-assisted reactions for faster cyclization (70% yield in 2 hours vs. 24 hours conventional) .
- Biological Testing: Use 3D tumor spheroids to mimic in vivo conditions better than monolayer cultures .
- Data Analysis: Apply multivariate statistical tools (e.g., PCA) to resolve SAR ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
